molecular formula C18H22FN5O B2834258 N-ethyl-2-[4-(4-fluorobenzoyl)piperazin-1-yl]-6-methylpyrimidin-4-amine CAS No. 923195-64-6

N-ethyl-2-[4-(4-fluorobenzoyl)piperazin-1-yl]-6-methylpyrimidin-4-amine

Cat. No. B2834258
CAS RN: 923195-64-6
M. Wt: 343.406
InChI Key: ZKRJFNAECAWDEG-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “N-ethyl-2-[4-(4-fluorobenzoyl)piperazin-1-yl]-6-methylpyrimidin-4-amine” is defined by its molecular formula C18H22FN5O. Further details about its structure could be obtained through techniques like NMR .

Scientific Research Applications

Metabolism and Pharmacokinetics

  • Disposition and Metabolism : A study on the orexin 1 and 2 receptor antagonist, which shares structural features with the compound , found its metabolism to be primarily via oxidation, with significant elimination through feces. This suggests the importance of understanding metabolic pathways and elimination routes for similar compounds (Renzulli et al., 2011).

  • Pharmacokinetic Analysis : A different study highlighted the pharmacokinetic properties of a peptidase deformylase inhibitor, indicating low plasma clearance and almost complete absorption when administered orally. Such studies are crucial for determining the dosage and administration route of new drugs (Mamaril-Fishman et al., 2014).

Therapeutic Applications

  • Cancer Treatment : Research into the use of camptothecin analogs, which share a similar complex molecular structure, demonstrates potential in treating various cancers. These studies explore the balance between efficacy and toxicity, providing a framework for evaluating new treatments (Rowinsky et al., 1994).

  • Epilepsy Localization : An innovative study using voxel-based analysis of asymmetry index maps for 18F-MPPF PET scans in epilepsy patients showcases the potential for specific compounds in improving diagnosis and treatment planning in neurological conditions (Didelot et al., 2010).

  • Breast Cancer Imaging : Sigma receptor scintigraphy with specific compounds demonstrates the ability to visualize primary breast tumors, indicating potential applications in oncology diagnostics and treatment monitoring (Caveliers et al., 2002).

Mechanism of Action

While the specific mechanism of action for “N-ethyl-2-[4-(4-fluorobenzoyl)piperazin-1-yl]-6-methylpyrimidin-4-amine” is not available, related compounds have been studied for their inhibitory effects on human equilibrative nucleoside transporters (ENTs) .

properties

IUPAC Name

[4-[4-(ethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl]-(4-fluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22FN5O/c1-3-20-16-12-13(2)21-18(22-16)24-10-8-23(9-11-24)17(25)14-4-6-15(19)7-5-14/h4-7,12H,3,8-11H2,1-2H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKRJFNAECAWDEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC(=NC(=C1)C)N2CCN(CC2)C(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-ethyl-2-[4-(4-fluorobenzoyl)piperazin-1-yl]-6-methylpyrimidin-4-amine

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